molecular formula C14H22ClNO3 B1274555 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid CAS No. 435345-30-5

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid

Cat. No.: B1274555
CAS No.: 435345-30-5
M. Wt: 287.78 g/mol
InChI Key: IRNDNZUQXBNPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid ( 435345-30-5) is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This research chemical is provided for non-clinical, in-vitro use exclusively within a laboratory setting. It is strictly labeled "For Research Use Only" and is not manufactured for, suitable for, or intended for use in diagnostic procedures, human therapeutic applications, or veterinary use. The compound is a derivative of propanoic acid featuring a 4-(3-methylbutoxy)phenyl group. While specific biological data for this exact molecule is limited in the public domain, research into structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated that this core scaffold possesses significant potential in early-stage drug discovery . Studies on these analogous compounds have revealed structure-dependent biological activities, including promising anticancer properties against cell lines such as A549 (non-small cell lung cancer) and the ability to suppress cancer cell migration in vitro . Furthermore, the 4-hydroxyphenyl moiety found in related compounds is associated with notable antioxidant properties, which can be a valuable trait in exploring compounds that modulate oxidative stress pathways relevant to disease mechanisms . Researchers can utilize this compound as a building block or reference standard in various chemical and pharmacological investigations.

Properties

CAS No.

435345-30-5

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17;/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17);1H

InChI Key

IRNDNZUQXBNPNZ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Beta-Phenylalanine Derivatives with Isopentyl Substitution: A Strategic Approach to Modulating Lipophilicity and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of β-phenylalanine derivatives featuring isopentyl substitution. As a Senior Application Scientist, my objective is to move beyond mere recitation of facts and provide a synthesized perspective on the strategic rationale, synthesis, and potential applications of these unique chemical entities. We will explore the causal reasoning behind experimental design and the structure-activity relationships that govern the therapeutic potential of this promising, yet underexplored, class of compounds.

Introduction: The Strategic Value of the β-Amino Acid Scaffold

In the landscape of medicinal chemistry, β-amino acids and their derivatives, such as β-phenylalanine derivatives (β-PADs), offer distinct advantages over their natural α-amino acid counterparts. Their modified backbone confers a chiral pseudopeptidic character, which allows them to be recognized by biological systems while providing significantly greater stability against enzymatic degradation.[1] This inherent resistance to proteolysis makes β-PADs highly attractive scaffolds for developing more robust drug candidates with improved pharmacokinetic profiles.

This guide focuses specifically on the incorporation of an isopentyl (isoamyl) group, a five-carbon branched alkyl chain, onto the β-phenylalanine framework. The introduction of this lipophilic moiety is a deliberate strategic choice aimed at modulating the physicochemical properties of the parent molecule to enhance membrane permeability, alter target binding affinity, and ultimately, unlock new therapeutic opportunities.

The Isopentyl Moiety: A Tool for Enhancing Druggability

The isopentyl group is more than a simple alkyl chain; its inclusion is a calculated decision to influence a molecule's behavior. Its primary characteristics—lipophilicity and steric bulk—can be leveraged to overcome common drug development hurdles.

  • Lipophilicity and Membrane Permeability: Increased lipophilicity, conferred by the isopentyl group, can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system (CNS), such as inhibitors for mono-amine oxidase-B (MAO-B) in the treatment of Parkinson's Disease.[1]

  • Target Engagement and Selectivity: The size and shape of the isopentyl substituent can influence how the molecule fits into the binding pocket of a target protein. As the bulk of a substituent on the nitrogen atom of a phenylethylamine structure increases, its activity can shift from α-adrenergic receptors towards β-receptors.[2] This principle suggests that an N-isopentyl substitution could be a powerful tool for tuning receptor selectivity.

  • Metabolic Stability: Strategic placement of an alkyl group can shield metabolically labile sites on the molecule from enzymatic attack, thereby increasing the compound's half-life. An α-alkyl group, for example, makes phenylethylamine agonists resistant to metabolic deamination by MAO.[2]

Synthetic Strategies for Isopentyl-β-Phenylalanine Derivatives

The synthesis of β-PADs remains a challenge in drug discovery, but several robust methods can be adapted for the introduction of an isopentyl group.[1] The choice of synthetic route is dictated by the desired position of the isopentyl moiety (e.g., on the phenyl ring or the nitrogen atom) and the need for stereochemical control.

General Synthetic Workflow: The Rodionow-Johnson Reaction

A classic and versatile method for creating the β-phenylalanine backbone is the Rodionow-Johnson reaction.[1] This approach can be readily adapted by using an isopentyl-substituted benzaldehyde as the starting material.

G cluster_start Starting Materials Isopentyl-Benzaldehyde Isopentyl-Benzaldehyde Rodionow_Johnson Rodionow-Johnson Reaction (Condensation) Isopentyl-Benzaldehyde->Rodionow_Johnson Malonic_Acid Malonic_Acid Malonic_Acid->Rodionow_Johnson Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Rodionow_Johnson Intermediate Isopentyl-Substituted Cinnamic Acid Derivative Rodionow_Johnson->Intermediate Reduction Reduction of C=C bond (e.g., H2/Pd-C) Intermediate->Reduction Final_Product racemic-Isopentyl-β-Phenylalanine Reduction->Final_Product

Caption: Synthetic workflow for isopentyl-β-phenylalanine via the Rodionow-Johnson reaction.

Experimental Protocol: Synthesis of N-Acetyl-Isopentyl-β-Phenylalanine

This protocol is a representative example adapted from established amidocarbonylation methods, which offer good yields under relatively mild conditions.[3] The choice of a rhodium co-catalyst alongside the primary cobalt catalyst is crucial for improving reaction efficiency and selectivity.

Objective: To synthesize N-acetyl-β-(4-isopentylphenyl)alanine from 4-isopentylphenylacetaldehyde.

Materials:

  • 4-Isopentylphenylacetaldehyde

  • Acetamide

  • Synthesis Gas (CO/H₂)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃)

  • Ethyl acetate (solvent)

  • High-pressure reactor

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry high-pressure reactor, add 4-isopentylphenylacetaldehyde (1 equivalent), acetamide (1.2 equivalents), and ethyl acetate as the solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the dicobalt octacarbonyl catalyst (0.02 equivalents) and the rhodium co-catalyst (0.005 equivalents). The use of an inert atmosphere is critical to prevent premature degradation of the organometallic catalysts.

  • Pressurization: Seal the reactor and purge several times with synthesis gas. Pressurize the reactor to 800-1500 psi with synthesis gas.

  • Reaction Conditions: Heat the reactor to 80-100°C. The temperature is a critical parameter; lower temperatures (around 80°C) have been shown to significantly improve product selectivity for the desired N-acetyl-β-phenylalanine product.[3] Maintain the reaction with vigorous stirring for 12-24 hours.

  • Workup: After cooling the reactor and carefully venting the excess gas, the crude reaction mixture is concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield the pure N-acetyl-β-(4-isopentylphenyl)alanine.

  • Validation: The final product structure is confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Structure-Activity Relationship (SAR) and Predicted Effects

The biological activity of β-PADs is highly dependent on the nature and position of substituents.[2] By integrating the known SAR principles with the properties of the isopentyl group, we can predict its impact on biological activity.

Position of Isopentyl Group Predicted Biological Effect Rationale
Para-position on Phenyl Ring Increased lipophilicity, potential for enhanced hydrophobic interactions in a binding pocket.The phenyl ring core of many phenylalanine derivatives forms hydrophobic interactions within target proteins, such as the HIV capsid.[4] An added lipophilic tail could strengthen this binding.
Nitrogen Atom (N-substitution) Decreased α-receptor agonist activity; Increased β-receptor activity.[2]Increasing the steric bulk of the nitrogen substituent is a well-established strategy for shifting selectivity from α- to β-adrenergic receptors.[2]
α-Carbon Increased duration of action.An α-alkyl group can sterically hinder the molecule from metabolic deamination by monoamine oxidase (MAO), thus prolonging its biological effect.[2]
β-Carbon Potential for improved potency and selectivity as a DPP-IV inhibitor.Substitution at the β-position of phenylalanine derivatives has been shown to be a key strategy in discovering potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV).[5]

Potential Therapeutic Applications and Mechanisms of Action

The versatility of the β-PAD scaffold has led to its exploration in numerous therapeutic areas.[1] The addition of an isopentyl group could enhance efficacy in several of these domains.

CNS Disorders (e.g., Parkinson's Disease)

β-PADs are precursors to potent inhibitors of MAO-B, a key target in Parkinson's disease treatment.[1] The enhanced lipophilicity from an isopentyl group could improve blood-brain barrier penetration, leading to higher concentrations of the active agent in the CNS and potentially greater therapeutic efficacy at lower systemic doses.

Oncology

Certain β-PADs have been identified as inhibitors of Eukaryotic Elongation Factor-2 Kinase (eEF2K), which is implicated in tumor angiogenesis and chemotherapy resistance.[1] The isopentyl group could enhance binding to hydrophobic pockets within the kinase, leading to more potent inhibition. This is analogous to oncolytic peptides where fine-tuning hydrophobicity is critical for cytotoxic activity against malignant cells.[6]

G Isopentyl_PAD Isopentyl-Substituted β-Phenylalanine Derivative eEF2K eEF2K Enzyme (Active) Isopentyl_PAD->eEF2K Inhibits eEF2K_Inactive eEF2K Enzyme (Inactive) Angiogenesis Tumor Angiogenesis eEF2K->Angiogenesis Promotes Chemoresistance Chemoresistance eEF2K->Chemoresistance Promotes Block_Angio Blockage of Angiogenesis eEF2K_Inactive->Block_Angio Reduce_Resist Reduced Resistance eEF2K_Inactive->Reduce_Resist

Caption: Proposed mechanism of action for an isopentyl-β-PAD as an eEF2K inhibitor in oncology.

Antiviral Applications

Phenylalanine derivatives have been investigated as broad-spectrum antiviral agents, with activity reported against viruses like chikungunya (CHIKV) and parainfluenza virus type 3 (PIV3).[7] The core structure is crucial for maintaining antiviral activity, while modifications to side chains can greatly influence potency.[4] An isopentyl group could enhance the hydrophobic interactions with viral proteins, potentially leading to more potent inhibition of viral replication or assembly.

Conclusion and Future Perspectives

Beta-phenylalanine derivatives substituted with an isopentyl group represent a scientifically grounded and promising area for drug discovery. By leveraging the inherent stability of the β-amino acid backbone and the lipophilic character of the isopentyl moiety, medicinal chemists can rationally design compounds with potentially superior pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and screening of an isopentyl-β-PAD library, with substitutions at the phenyl ring, nitrogen, and α/β carbons. Such a campaign, guided by the SAR principles outlined in this guide, would enable a thorough evaluation of their potential as CNS agents, oncology therapeutics, and antiviral drugs. The continued development of efficient, stereoselective synthetic methods, particularly those employing biocatalysis, will be crucial for accessing enantiomerically pure compounds for clinical development.[1]

References

  • Bousquet, P. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
  • Goulet, D. R. et al. (2026). Immunobiological mechanisms of action of oncolytic peptides. Journal for ImmunoTherapy of Cancer.
  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.
  • Reddy, K. L. et al. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. PMC - NIH.
  • Class (22) Structure Activity Relationship (SAR) of Beta Receptor Blockers. Medicinal Chemistry 01 - YouTube. (2023).
  • PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • Edmondson, S. D. et al. (2005). Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors. PubMed.
  • Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. PubMed. (2025).

Sources

Methodological & Application

Application Notes and Protocols for the Enzymatic Resolution of 3-Amino-3-(4-isopentyloxyphenyl)propionate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 3-amino-3-(4-isopentyloxyphenyl)propionate esters. Chiral β-amino acids and their derivatives are pivotal building blocks in the synthesis of numerous pharmaceuticals.[1] Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical resolutions.[2][3] This guide details the underlying principles, experimental protocols, and analytical techniques for achieving high enantiomeric excess. We focus on the use of lipases, particularly Candida antarctica Lipase B (CAL-B), which are well-regarded for their efficacy in resolving β-amino esters.[4][5]

Introduction: The Significance of Chiral β-Amino Acid Esters

Enantiomerically pure β-amino acids are crucial components in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The specific stereochemistry of these compounds is often directly linked to their therapeutic efficacy and safety profile. The 3-amino-3-(4-isopentyloxyphenyl)propionate ester scaffold, in particular, is of significant interest in medicinal chemistry.

Traditional methods for obtaining single enantiomers, such as chemical resolution via diastereomeric salt formation, can be cumbersome and may require harsh conditions.[3] Enzymatic kinetic resolution (EKR) presents a powerful alternative, leveraging the inherent stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture.[2][3] Lipases, a class of hydrolases, are particularly advantageous due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[6]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to a separation of the enantiomers.[3] In an ideal enzymatic kinetic resolution of an ester, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other unreacted.

For the resolution of a racemic ester (rac-E), a lipase can selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid), while the S-ester remains largely untouched. By stopping the reaction at approximately 50% conversion, one can theoretically obtain the unreacted ester and the product acid in high enantiomeric purity.

EKR_Principle rac_E Racemic Ester (R/S)-3-amino-3-(4-isopentyloxyphenyl)propionate Enzyme Lipase (e.g., CAL-B) rac_E->Enzyme + H₂O (Hydrolysis) S_E Unreacted Ester (S)-enantiomer R_A Product Acid (R)-3-amino-3-(4-isopentyloxyphenyl)propanoic acid Enzyme->S_E (Slow reaction) Enzyme->R_A (Fast reaction)

Recommended Enzyme: Candida antarctica Lipase B (CAL-B)

Candida antarctica Lipase B (CAL-B) is a highly effective and widely used biocatalyst for the resolution of a variety of chiral compounds, including β-amino esters.[4][5][7] Its popularity stems from several key characteristics:

  • High Enantioselectivity: CAL-B often exhibits excellent discrimination between the enantiomers of β-amino esters.

  • Broad Substrate Scope: It can accommodate a wide range of substrates.[8]

  • Stability: It is robust and stable in both aqueous and organic media, which is advantageous for dissolving organic substrates.[6]

  • Commercial Availability: CAL-B is readily available in both free and immobilized forms, with the immobilized version (e.g., Novozym® 435) offering enhanced stability and reusability.

Experimental Protocol: Enzymatic Resolution

This protocol provides a general framework. Optimization of specific parameters may be necessary for achieving the highest enantiomeric excess (ee) and yield.

Materials
  • Racemic methyl or ethyl 3-amino-3-(4-isopentyloxyphenyl)propionate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Organic solvent (e.g., diisopropyl ether, toluene, or a biphasic system)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Acylating agent (for transesterification, e.g., butyl butanoate)[5]

  • Quenching agent (e.g., dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical standards of the racemic ester and acid

Step-by-Step Procedure (Hydrolysis)
  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic 3-amino-3-(4-isopentyloxyphenyl)propionate ester in a minimal amount of a water-miscible co-solvent (e.g., acetone or THF) if necessary, and then add phosphate buffer (pH 7.0) to achieve the desired substrate concentration (typically 10-50 mM).

  • Enzyme Addition: Add the immobilized CAL-B to the reaction mixture. A typical enzyme loading is 10-50 mg of immobilized enzyme per mL of reaction volume.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation (e.g., 150-200 rpm on an orbital shaker).

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable chromatographic method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the remaining ester and the formed acid.

  • Reaction Quenching: Once the reaction reaches approximately 50% conversion, quench the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Isolation:

    • Acidify the filtrate with dilute HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

    • Separate the organic and aqueous layers. The unreacted ester will be in the organic layer, and the protonated amino acid product will be in the aqueous layer.

    • For the unreacted ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • For the amino acid product: Adjust the pH of the aqueous layer to isoelectric point (around pH 6-7) to precipitate the amino acid, which can then be collected by filtration. Alternatively, the water can be removed under reduced pressure.

  • Purification: The isolated ester and acid can be further purified by column chromatography or recrystallization if necessary.

Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Racemic Ester AddBuffer Add Buffer (pH 7) Dissolve->AddBuffer AddEnzyme Add Immobilized CAL-B AddBuffer->AddEnzyme Incubate Incubate with Agitation (30-50°C) AddEnzyme->Incubate Monitor Monitor by Chiral HPLC Incubate->Monitor Quench Quench at ~50% Conversion (Filter Enzyme) Monitor->Quench Extract Acidify & Extract Quench->Extract Separate Separate Ester (Organic) & Acid (Aqueous) Extract->Separate Purify Purify Products Separate->Purify

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of the resolution.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the ee of both the starting material and the product.[10]

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).

  • Typical Columns: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.

  • Mobile Phase: A mixture of hexane/isopropanol or heptane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape is commonly used.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can also be used to determine ee, typically by using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.[11]

  • Chiral Derivatizing Agents: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric amides with the amino group, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum.

  • Chiral Solvating Agents: These agents form transient diastereomeric complexes with the analyte, leading to separation of signals.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Conversion Rate - Low enzyme activity- Suboptimal pH or temperature- Substrate or product inhibition- Increase enzyme loading- Optimize pH and temperature- Perform the reaction at a lower substrate concentration
Low Enantioselectivity (Low ee) - Incorrect enzyme choice- Non-ideal solvent- Reaction run past 50% conversion- Screen other lipases (e.g., from Pseudomonas cepacia)[6]- Screen different organic solvents or use a biphasic system- Carefully monitor the reaction and quench at ~50% conversion
Poor Product Recovery - Incomplete extraction- Emulsion formation during extraction- Perform multiple extractions- Add brine to break emulsions

Optimization_Logic Start Initial Experiment Check_ee Is ee > 95%? Start->Check_ee Check_Conversion Is Conversion ~50%? Check_ee->Check_Conversion Yes Optimize_Enzyme Screen Different Lipases Check_ee->Optimize_Enzyme No Optimize_Conditions Optimize Temp & pH Check_Conversion->Optimize_Conditions No Success Optimized Protocol Check_Conversion->Success Yes Optimize_Solvent Screen Solvents Optimize_Enzyme->Optimize_Solvent Optimize_Solvent->Start Optimize_Conditions->Start

Expected Results

With an optimized protocol utilizing CAL-B, it is reasonable to expect the following results for the resolution of 3-amino-3-(4-isopentyloxyphenyl)propionate esters:

Parameter Expected Value
Conversion ~50%
Enantiomeric Excess (ee) of unreacted ester >95%
Enantiomeric Excess (ee) of product acid >95%
Enantioselectivity Value (E) >100

Note: The E-value is a measure of the enzyme's enantioselectivity and can be calculated from the conversion and the ee of the substrate and product.

Conclusion

The enzymatic kinetic resolution of 3-amino-3-(4-isopentyloxyphenyl)propionate esters using lipases, particularly Candida antarctica Lipase B, is a robust and highly effective method for obtaining enantiomerically pure compounds. This approach offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact over traditional chemical methods. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement and optimize this valuable synthetic strategy.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Chiral Hydroxy Esters.
  • AIP Conference Proceedings. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. AIP Publishing.
  • Canadian Science Publishing. (n.d.). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters.
  • Gotor-Fernández, V., Gotor, V., & Brieva, R. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
  • PMC. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
  • ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Unknown. (n.d.). Determination of enantiomeric excess.
  • PubMed. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22.
  • Chemistry. (n.d.). Enzymatic Resolution of Chiral Phosphinate Esters.
  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
  • Lirias. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
  • Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • PubMed. (2004). Enzymatic resolution of chiral phosphinate esters. J Am Chem Soc, 126(29), 8888-9.
  • Unknown. (n.d.). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters.
  • Organic & Biomolecular Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing.
  • ACS Publications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society.
  • MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • PMC. (n.d.). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation.
  • ResearchGate. (n.d.). Dynamic kinetic enzymatic resolutions of synthetic substrates to form....
  • Journal of Chemical Education. (1976). An enzyme-catalyzed resolution of amino acids.
  • ResearchGate. (n.d.). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by....
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

Sources

Technical Application Note: Solubility Profiling & Handling of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a technical directive for pharmaceutical researchers and process chemists working with 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid (CAS: 435345-30-5). It synthesizes structural analysis with practical solubility protocols to ensure reproducibility in drug development and analytical workflows.

Executive Summary & Structural Analysis

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid is a lipophilic


-amino acid derivative. Its solubility behavior is governed by a "push-pull" mechanism between two distinct structural domains:
  • The Zwitterionic Core (

    
    -amino acid backbone):  At neutral pH, the amine (protonated, 
    
    
    
    ) and carboxylic acid (deprotonated,
    
    
    ) form a zwitterion. This creates a high crystal lattice energy, rendering the compound insoluble in non-polar organic solvents (e.g., Hexane, DCM) and sparingly soluble in pure alcohols.
  • The Lipophilic Tail (4-(3-methylbutoxy)phenyl): The isopentyl ether chain adds significant hydrophobicity compared to the parent

    
    -phenylalanine. This structural feature reduces water solubility compared to standard amino acids but enhances solubility in polar organic solvents (DMSO, DMF) and acidified alcohols.
    

Critical Insight: Unlike standard


-amino acids, the bulky lipophilic tail of this compound allows for better interaction with amphiphilic solvents, provided the zwitterionic lattice is disrupted via pH adjustment or dielectric tuning.

Solubility Profile & Solvent Selection Guide

The following data categorizes solvent compatibility based on the compound's physicochemical properties.

Table 1: Solubility Classification
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Primary Choice. Ideal for stock solutions, synthesis, and biological assays.
Protic Polar Methanol, Ethanol Moderate (Heating req.) Good for crystallization. Solubility improves significantly with trace acid (e.g., 0.1% Formic Acid).
Aqueous Water, PBS (pH 7.4) Low (<1 mg/mL) Insoluble at isoelectric point (pI ~5.5-6.0). Soluble at pH < 2 (HCl) or pH > 10 (NaOH).
Chlorinated Dichloromethane (DCM), Chloroform Insoluble Insoluble as free zwitterion. Soluble only if N-protected (e.g., Boc/Fmoc) or esterified.
Non-Polar Hexane, Toluene, Diethyl Ether Insoluble Useful only as anti-solvents for precipitation/crystallization.

Workflow Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent system based on the intended experimental application.

Solubility_Workflow Start Start: Define Application App_Analysis Analytical (HPLC/LCMS) Start->App_Analysis App_Synth Synthesis / Reaction Start->App_Synth App_Bio Biological Assay Start->App_Bio Step_Ana_1 Dissolve in DMSO or MeOH App_Analysis->Step_Ana_1 Step_Syn_1 Check Reagent Compatibility App_Synth->Step_Syn_1 Step_Bio_1 Make 1000x Stock in DMSO App_Bio->Step_Bio_1 Step_Ana_2 Add 0.1% Formic Acid Step_Ana_1->Step_Ana_2 Result_Ana Ready for Injection Step_Ana_2->Result_Ana Step_Syn_2 Use DMF or NMP Step_Syn_1->Step_Syn_2 Step_Syn_3 Protect N-terminus (Boc/Fmoc)? Step_Syn_2->Step_Syn_3 If solubility fails Result_Syn Soluble in DCM/EtOAc Step_Syn_3->Result_Syn Yes Step_Bio_2 Dilute into Media (<0.1% DMSO) Step_Bio_1->Step_Bio_2 Result_Bio Stable Suspension/Solution Step_Bio_2->Result_Bio

Figure 1: Decision tree for solvent selection based on experimental requirements. High-polarity aprotic solvents (DMSO/DMF) are the universal starting point.

Detailed Experimental Protocols

Protocol A: Preparation of Analytical Stock Solutions (LC-MS/HPLC)

Objective: Create a stable, particle-free solution for chromatographic analysis. Challenge: Zwitterionic aggregation can cause peak tailing or column clogging.

  • Weighing: Accurately weigh 1–5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mg/mL. Vortex vigorously for 30 seconds.

    • Note: If the solution remains cloudy, sonicate at 40°C for 5 minutes.

  • Dilution: Dilute the stock 10-fold with Methanol:Water (50:50) containing 0.1% Formic Acid .

    • Mechanism:[1] The formic acid protonates the carboxylate group (

      
      ), breaking the zwitterionic lattice and preventing precipitation in the aqueous mobile phase.
      
  • Filtration: Centrifuge at 10,000 x g for 3 minutes or filter through a 0.22 µm PTFE filter before injection.

Protocol B: Solubilization for Chemical Synthesis

Objective: Dissolve the compound for coupling reactions (e.g., peptide synthesis).

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These solvents disrupt hydrogen bonding without reacting with the amine.

  • Concentration: Typical reaction concentrations are 0.1 M to 0.5 M.

  • Base Addition: If the reaction involves an electrophile (e.g., acyl chloride), add a tertiary amine base (DIPEA or TEA).

    • Effect: DIPEA will deprotonate the ammonium group (

      
      ), increasing solubility in organic media and activating the amine for nucleophilic attack.
      
  • Alternative: If using non-polar solvents (DCM/THF) is mandatory, the amino acid must first be protected (e.g., esterification of the acid or Boc-protection of the amine).

Protocol C: Recrystallization & Purification

Objective: Purify crude material.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol (approx. 60°C).

  • Clarification: Filter while hot to remove insoluble impurities.

  • Crystallization: Slowly add warm Water (anti-solvent) dropwise until persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C. The lipophilic 3-methylbutoxy tail encourages crystallization from the hydro-alcoholic mixture.

Mechanism of Action: Zwitterionic Equilibrium

Understanding the pH-dependent solubility is crucial for extraction and purification.

Zwitterion_Equilibrium Cation Cationic Form (Soluble in Water/Acid) pH < 2 Zwitterion Zwitterionic Form (Insoluble/Aggregated) pH ~ 6 (Isoelectric) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (Soluble in Water/Base) pH > 10 Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Figure 2: The solubility "U-curve." The compound is least soluble at its isoelectric point (pH ~6) and most soluble at pH extremes.

References

  • Santa Cruz Biotechnology. 3-Amino-3-[4-(3-methyl-butoxy)-phenyl]-propionic acid (CAS 435345-30-5) Product Data.[2] Retrieved from

  • Bachem. Peptide Solubility Guidelines. (General principles for hydrophobic amino acid solubilization). Retrieved from

  • PubChem. Compound Summary: (3R)-3-amino-3-phenylpropanoic acid (Structural Analog).[3][4] Retrieved from

  • Sigma-Aldrich. Solubility Guidelines for Peptides and Amino Acids. Retrieved from

Sources

Troubleshooting & Optimization

purification of beta-amino acids from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acids are crucial building blocks in the development of peptidomimetics, pharmaceuticals, and other bioactive molecules.[1][2] Their synthesis, however, often results in complex mixtures containing unreacted starting materials, reagents, and various byproducts.[3] Effective purification is therefore a critical and often challenging step in obtaining the high-purity compounds required for downstream applications. This guide is designed to address the common hurdles encountered during the purification of β-amino acids, providing both foundational knowledge and practical troubleshooting solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when approaching β-amino acid purification.

Q1: What are the most common impurities I should expect in my crude β-amino acid product?

A: The nature of impurities is highly dependent on the synthetic route employed. Common byproducts can include:

  • Unreacted starting materials: Such as Michael acceptors or amine nucleophiles from conjugate addition reactions.[3]

  • Reagents and catalysts: Including acids, bases, or metal catalysts used in the synthesis.[3]

  • Side-reaction products: Such as products from self-condensation of starting materials or undesired regioisomers.

  • Protecting group fragments: Remnants from the cleavage of protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[4][5][]

  • Enantiomeric or diastereomeric impurities: If the synthesis is not perfectly stereoselective, you will have other stereoisomers of your target molecule.[1]

Q2: What is the first purification method I should consider for my crude β-amino acid?

A: For many β-amino acids, crystallization is an excellent initial purification step. It is a cost-effective method that can significantly enhance purity by selectively precipitating the desired product from a supersaturated solution, leaving many impurities behind in the mother liquor.[7] The success of crystallization depends heavily on the solubility properties of your specific β-amino acid and the impurities present.

Q3: My β-amino acid is an oil and won't crystallize. What are my options?

A: If crystallization is not feasible, chromatography is the most versatile and powerful purification technique.[8][9]

  • Ion-exchange chromatography (IEX) is particularly well-suited for amino acids as it separates molecules based on their net charge.[10]

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique that separates based on hydrophobicity and is excellent for final polishing.

  • Silica gel column chromatography can also be effective, especially if your β-amino acid has protecting groups that make it less polar.[8]

Q4: How do I separate enantiomers or diastereomers of my β-amino acid?

A: The separation of stereoisomers requires specialized techniques. Chiral chromatography is the most direct method, utilizing a chiral stationary phase (CSP) to selectively interact with one stereoisomer more strongly than the other.[11][12][13] Alternatively, you can form diastereomeric salts by reacting your racemic β-amino acid with a chiral resolving agent, separate these diastereomers by standard crystallization or chromatography, and then remove the resolving agent.[13]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during common purification procedures.

Guide 1: Troubleshooting Crystallization

Crystallization is often the first line of defense in purification, but it can be fraught with challenges.

Problem: My β-amino acid fails to crystallize from solution.

Probable Cause Proposed Solution & Rationale
Solution is not supersaturated. Solution: Slowly evaporate the solvent or add an anti-solvent (a solvent in which your compound is insoluble) dropwise. Rationale: Crystallization requires the concentration of the solute to exceed its solubility limit. Slow changes in solvent composition prevent rapid precipitation, which can trap impurities.
Presence of impurities inhibiting crystal nucleation. Solution: Attempt to "salt out" the product by adjusting the pH to its isoelectric point (pI), where it has minimal solubility.[14] Alternatively, perform a preliminary purification step like a simple extraction to remove some of the interfering impurities before attempting crystallization.
Compound is inherently an oil. Solution: Consider derivatization to a more crystalline form. For example, if the amino and/or carboxyl groups are unprotected, you can form a salt with an appropriate acid or base (e.g., hydrochloride or sodium salt), which often have better crystalline properties.
Incorrect solvent system. Solution: Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[15]
Experimental Protocol: A General Approach to β-Amino Acid Crystallization
  • Solubility Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed is ideal. Forcing rapid cooling can lead to smaller, less pure crystals.

  • Inducing Crystallization (If necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]

Guide 2: Troubleshooting Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for purifying charged molecules like β-amino acids.[9][10]

Problem: My β-amino acid does not bind to the IEX resin.

Probable Cause Proposed Solution & Rationale
Incorrect pH of the binding buffer. Solution: Ensure the pH of your binding buffer is at least 1-2 pH units away from the isoelectric point (pI) of your β-amino acid. Rationale: For cation exchange, the buffer pH must be below the pI to ensure a net positive charge on the amino acid. For anion exchange, the buffer pH must be above the pI for a net negative charge.[10][17]
Ionic strength of the binding buffer is too high. Solution: Reduce the salt concentration of your binding buffer or desalt your sample before loading. Rationale: High salt concentrations can shield the charges on both the protein and the resin, preventing effective binding.
Incorrect resin choice. Solution: Verify you are using the correct type of resin. Use a cation exchanger (negatively charged resin) for positively charged molecules and an anion exchanger (positively charged resin) for negatively charged molecules.[17]

Problem: My β-amino acid elutes with impurities.

Probable Cause Proposed Solution & Rationale
Ineffective wash step. Solution: Increase the volume of the wash buffer or include a low concentration of the eluting salt in the wash buffer to remove weakly bound impurities.
Gradient elution is too steep. Solution: Use a shallower salt or pH gradient for elution. Rationale: A gradual change in the mobile phase composition will provide better resolution between your target molecule and impurities with similar charge properties.
Co-purifying proteins or other charged molecules. Solution: Consider a secondary purification step using a different principle, such as reversed-phase chromatography (separation by hydrophobicity) or size-exclusion chromatography (separation by size).[8]
Workflow for Ion-Exchange Chromatography

IEX_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis A Equilibrate IEX Column (Binding Buffer) C Load Sample A->C B Adjust Sample pH and Ionic Strength B->C D Wash Column (Remove Unbound Impurities) C->D E Elute β-Amino Acid (Salt or pH Gradient) D->E F Collect Fractions E->F G Analyze Fractions (e.g., HPLC, TLC) F->G

Caption: A typical workflow for purifying β-amino acids using ion-exchange chromatography.

Guide 3: Troubleshooting Chiral HPLC Separations

Achieving baseline separation of enantiomers can be challenging.

Problem: No separation of enantiomers is observed.

Probable Cause Proposed Solution & Rationale
Incorrect chiral stationary phase (CSP). Solution: Consult literature for the appropriate CSP for your class of β-amino acid.[11][12] Different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) have different selectivities.
Mobile phase is not optimal. Solution: Systematically vary the mobile phase composition. Small changes in the percentage of organic modifier (e.g., ethanol, isopropanol) or the type and concentration of additives (e.g., acids, bases) can dramatically affect chiral recognition.
Amino acid requires derivatization. Solution: Some CSPs require the amino acid to be derivatized (e.g., N-acylated) to achieve separation.[18] This is because the derivatization can introduce additional points of interaction with the CSP.

Problem: Poor resolution or peak tailing.

Probable Cause Proposed Solution & Rationale
Low column efficiency. Solution: Decrease the flow rate to allow more time for interactions with the stationary phase. Ensure the column is not overloaded by injecting a smaller sample volume.
Secondary interactions. Solution: Add a competing agent to the mobile phase. For example, a small amount of a weak acid or base can help to mask silanol groups on the silica support that can cause peak tailing.
Temperature effects. Solution: Optimize the column temperature. Chiral separations can be very sensitive to temperature, and running the column at a sub-ambient or elevated temperature can sometimes improve resolution.
Logical Flow for Method Development in Chiral HPLC

Chiral_HPLC_Dev Start Select Initial CSP (Based on Literature) Screen_MP Screen Mobile Phases (e.g., Hexane/IPA, MeOH/ACN) Start->Screen_MP Check_Res Resolution Achieved? Screen_MP->Check_Res Optimize Optimize Mobile Phase (Fine-tune solvent ratio, additives) Check_Res->Optimize Yes Vary_Temp Vary Column Temperature Check_Res->Vary_Temp No Success Validated Method Optimize->Success Vary_Temp->Check_Res Try_New_CSP Select a Different CSP Vary_Temp->Try_New_CSP Still No Resolution Try_New_CSP->Screen_MP

Caption: Decision tree for developing a chiral HPLC separation method for β-amino acids.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • Gubitz, G., & Schmid, M. G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605.
  • DIAION. (n.d.). Separation and Refining of Amino acids.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Schurig, V., & Lindner, W. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
  • Google Patents. (n.d.). CN112778149A - Method for extracting and separating beta-alanine from fermentation liquor.
  • Gołkiewicz, W., & Polak, B. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis (1st ed.). CRC Press.
  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2779–2836.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Stefańska, K., & Staszewska-Krajewska, O. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Herba Polonica, 57(1).
  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 319-331.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the structural elucidation of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Molecule and the Method

3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid is a substituted β-amino acid derivative. Its structure incorporates several key features: a chiral center at the β-carbon, a para-substituted aromatic ring, an ether linkage, and a flexible alkyl chain. Each of these structural motifs presents a unique signature in an NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of such small molecules in solution.[1][2] It provides precise information on the chemical environment of each nucleus (chemical shift), the connectivity between nuclei (scalar coupling), and their spatial proximity (Nuclear Overhauser Effect).[1][3]

This guide will detail the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments for full structural assignment. Furthermore, it will compare the information gleaned from NMR with that from alternative analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to highlight the comprehensive nature of NMR analysis.

Experimental Design: Protocol and Rationale

A high-quality spectrum begins with meticulous sample preparation.[4] The choice of solvent and concentration are critical parameters that directly impact spectral quality.[5][6]

Detailed Experimental Protocol

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for structural elucidation.

Materials:

  • 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipette

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for routine ¹H NMR.[6] For subsequent ¹³C and 2D experiments, which are less sensitive, a more concentrated sample of 20-50 mg is recommended.[6]

  • Solvent Selection & Rationale: Dissolve the sample in ~0.7 mL of DMSO-d₆.

    • Why DMSO-d₆? This molecule contains both an acidic (carboxylic acid) and a basic (amine) functional group, as well as a nonpolar alkyl chain. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. Crucially, it slows down the chemical exchange of labile protons (–NH₂ and –COOH), often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[7] In contrast, solvents like D₂O would lead to rapid H/D exchange, causing these signals to disappear.

  • Dissolution: Transfer the solvent to the vial containing the sample. Mix thoroughly using a vortex mixer until the solution is completely homogeneous and free of particulates.[5][8] Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[6]

  • Transfer: Using a pipette, carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[6][8]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal from the DMSO-d₆ solvent.

    • "Shim" the magnetic field to optimize its homogeneity, aiming for narrow, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Following this, acquire ¹³C{¹H}, COSY, and HSQC spectra using standard instrument parameters.

Data Analysis and Interpretation

The power of NMR lies in the detailed interpretation of the resulting spectra. Below is a predictive analysis of the expected spectra for the target molecule.

¹H NMR Spectrum: Predicted Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[9]

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
a -CH(NH₂)-~4.2 - 4.5Triplet (t) or dd1HBenzylic proton deshielded by the aromatic ring and the adjacent amino group.[10] Coupled to the two diastereotopic protons at b .
b -CH₂COOH~2.7 - 2.9Doublet of Doublets (dd)2HDiastereotopic protons adjacent to a chiral center. Coupled to proton a .
c Ar-H (ortho to ether)~6.9 - 7.1Doublet (d)2HProtons on the aromatic ring ortho to the electron-donating alkoxy group are shielded. Coupled to protons d . J ≈ 8-9 Hz.[10][11]
d Ar-H (ortho to amino acid)~7.2 - 7.4Doublet (d)2HProtons ortho to the electron-withdrawing substituent are deshielded relative to c . Coupled to protons c . J ≈ 8-9 Hz.[10][11]
e -OCH₂-~3.9 - 4.1Triplet (t)2HMethylene group directly attached to the deshielding oxygen atom. Coupled to protons f .
f -CH₂- (isopentyl)~1.7 - 1.9Multiplet (m)2HCoupled to both e and g .
g -CH(CH₃)₂~1.9 - 2.1Nonet or Multiplet (m)1HMethine proton coupled to protons f and the two methyl groups h .
h -CH(CH₃)₂~0.9 - 1.0Doublet (d)6HTwo equivalent methyl groups coupled to the methine proton g .
i -NH₂Variable (Broad)Singlet (s, broad)2HChemical shift is concentration and temperature dependent. Often broad due to quadrupole effects and exchange.[7]
j -COOHVariable (Broad)Singlet (s, broad)1HHighly variable chemical shift, often very broad. Can be >10 ppm.[12]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities.

¹³C NMR Spectrum: Predicted Data

The ¹³C NMR spectrum shows a signal for each unique carbon environment.

AssignmentPredicted δ (ppm)Rationale
-C OOH~170 - 175Typical range for a carboxylic acid carbon.
C -ipso (C-O)~158 - 160Aromatic carbon attached to the electron-donating oxygen is deshielded.
C -ipso (C-CH)~135 - 140Quaternary aromatic carbon attached to the amino acid side chain.
Ar-C H (ortho to C-CH)~128 - 130Aromatic methine carbons.
Ar-C H (ortho to C-O)~114 - 116Aromatic methine carbons shielded by the alkoxy group.[13][14]
-OC H₂-~67 - 70Carbon attached to oxygen is significantly deshielded.
-C H(NH₂)-~50 - 55Benzylic carbon attached to nitrogen.
-C H₂COOH~40 - 45Aliphatic carbon adjacent to a carbonyl group.
-C H₂- (isopentyl)~38 - 40Aliphatic methylene carbon.
-C H(CH₃)₂~25 - 28Aliphatic methine carbon.
-CH(C H₃)₂~22 - 24Aliphatic methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts.

Advanced Structural Verification: 2D NMR

While 1D NMR provides a wealth of information, complex spin systems and overlapping signals can lead to ambiguity. Two-dimensional NMR experiments provide definitive correlations to complete the structural puzzle.[15][16]

COSY (Correlation Spectroscopy)

A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[15][17] Off-diagonal "cross-peaks" connect signals from coupled protons.[18]

Expected Key Correlations:

  • A strong cross-peak between the benzylic proton (a ) and the methylene protons (b ).

  • Correlation between the aromatic protons c and d .

  • A chain of correlations tracing the isopentoxy group: efgh .

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[15][17] Each cross-peak has the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.[18]

Expected Key Correlations:

  • A cross-peak connecting the ¹H signal at ~4.3 ppm (a ) to the ¹³C signal at ~53 ppm.

  • Cross-peaks connecting the aromatic ¹H signals (c , d ) to their respective aromatic ¹³C signals.

  • A cross-peak connecting the -OCH₂- protons (e ) at ~4.0 ppm to the carbon signal at ~68 ppm.

The workflow from sample preparation to final structural elucidation using this combined NMR approach is a self-validating system. The connectivity established by COSY must be consistent with the direct attachments shown by HSQC and the multiplicities observed in the ¹H spectrum.

Figure 1. A comprehensive workflow for NMR-based structural elucidation.

Comparative Analysis: NMR vs. Other Techniques

To fully appreciate the utility of NMR, it's valuable to compare it with other common analytical methods.[2]

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy - Atomic connectivity (¹H-¹H, ¹H-¹³C)- 3D structure (stereochemistry, conformation)- Number and type of unique nuclei- Quantitative analysisProvides the most complete structural picture of a molecule in its native solution state. Non-destructive.[1]Relatively low sensitivity, requiring more sample than MS.[1] Can be complex to interpret.
Mass Spectrometry (MS) - Molecular weight- Elemental formula (High-Res MS)- Structural fragmentsExtremely high sensitivity, requiring very little sample. Excellent for confirming molecular formula.Provides little to no information on stereochemistry or the precise connectivity of atoms. Isomer differentiation can be difficult.
Infrared (IR) Spectroscopy - Presence of specific functional groups (e.g., C=O, O-H, N-H, C-O)[19]Fast, simple, and excellent for identifying key functional groups.[3][20]Provides no information about the carbon-hydrogen framework or overall connectivity.[3] The "fingerprint region" is complex and often unique but difficult to interpret from first principles.[2]

Synergy in Practice: For the target molecule, IR spectroscopy would quickly confirm the presence of the carboxylic acid (broad O-H and C=O stretches), the amine (N-H stretch), and the aromatic ring. Mass spectrometry would confirm the molecular weight and elemental composition. However, only NMR can definitively prove the connectivity—that the isopentoxy group is at the para position, that the amino acid moiety is 3-amino-3-phenyl, and establish the relative stereochemistry of the chiral center.

Conclusion

The comprehensive characterization of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid is most effectively achieved through a multi-faceted NMR approach. By systematically applying 1D and 2D NMR techniques, one can build a complete and unambiguous picture of the molecular structure, from the broad strokes of the carbon skeleton down to the fine details of proton-proton coupling networks. While techniques like MS and IR provide valuable, complementary data, NMR spectroscopy remains the unparalleled gold standard for the complete structural elucidation of novel organic molecules in solution.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

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  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

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  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

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  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • Reddit. (2025). C13 NMR di-substituted benzene ring. Retrieved from [Link]

  • Palomar College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between UV and IR and NMR spectroscopy?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • NP-MRD. (2005). Showing NP-Card for L-Alanine (NP0000967). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2018). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • The Pherobase. (2023). NMR: d-alanine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 3-amino-3-(4-isopentyloxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. The biological activity of enantiomers can vary significantly, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of 3-amino-3-(4-isopentyloxyphenyl)propionic acid, a chiral building block with potential applications in medicinal chemistry. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the causality behind experimental choices to ensure scientific integrity and trustworthy results.

The Importance of Enantiomeric Purity

3-amino-3-(4-isopentyloxyphenyl)propionic acid possesses a stereogenic center at the carbon atom bearing the amino group. The spatial arrangement of the substituents around this center gives rise to two enantiomers. In a pharmaceutical context, isolating and quantifying the desired enantiomer is paramount for ensuring drug safety, efficacy, and proper dosage. Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of 3-amino-3-(4-isopentyloxyphenyl)propionic acid depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization. The following table provides a comparative overview of the most common methods.

Technique Principle Advantages Limitations Typical Sample Requirement
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]High resolution and accuracy, applicable to a wide range of amino acids, direct analysis of underivatized samples is often possible.[1][2]Chiral columns can be expensive, method development can be time-consuming.0.1 - 1 mg/mL
Chiral Gas Chromatography (GC) Separation of volatile derivatives of enantiomers on a chiral stationary phase.High sensitivity, short analysis times, simple method development.Requires derivatization to increase volatility, which adds a step and potential for side reactions.[3]< 1 mg
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[4][5]Rapid analysis, provides structural information, can sometimes be performed directly on the reaction mixture.[6]Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.1 - 10 mg

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The key to this method is the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.[2] For 3-amino-3-(4-isopentyloxyphenyl)propionic acid, a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, would be a suitable starting point due to its success in resolving underivatized amino acids.[1][7]

Experimental Workflow for Chiral HPLC:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of 3-amino-3-(4-isopentyloxyphenyl)propionic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the aromatic ring of the analyte absorbs, typically around 254 nm.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Causality Behind Choices: The choice of a macrocyclic glycopeptide CSP is based on its proven ability to separate a wide range of amino acids without derivatization, simplifying the workflow and avoiding potential side reactions.[1][8] The use of a UV detector is appropriate due to the presence of the aromatic ring in the analyte.

Chiral Gas Chromatography (GC)

Chiral GC is another excellent technique for enantiomeric separation, often offering higher sensitivity and shorter analysis times than HPLC. However, due to the low volatility of amino acids, a derivatization step is necessary to convert the analyte into a more volatile form.[3] This typically involves esterification of the carboxylic acid group and acylation of the amino group.

Experimental Workflow for Chiral GC:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve Sample Esterify Esterification (e.g., with HCl/MeOH) Sample->Esterify Acylate Acylation (e.g., with TFAA) Esterify->Acylate Inject Inject into Chiral GC Column Acylate->Inject Separate Temperature Programming Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Detailed Protocol:

  • Derivatization:

    • Esterification: To a solution of 3-amino-3-(4-isopentyloxyphenyl)propionic acid in methanol, add acetyl chloride dropwise at 0 °C. Heat the mixture to reflux for 1-2 hours. Remove the solvent under reduced pressure.

    • Acylation: Dissolve the resulting ester in a suitable solvent (e.g., dichloromethane) and add an acylating agent such as trifluoroacetic anhydride (TFAA). Heat the mixture at a moderate temperature (e.g., 60 °C) for 30 minutes. Evaporate the solvent and excess reagent.

  • GC System and Column:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX® G-TA).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector Temperature: 250 °C (for FID).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas as described for HPLC.

Causality Behind Choices: Derivatization is essential to make the amino acid volatile for GC analysis.[3] The two-step esterification and acylation is a common and effective method for this purpose. A cyclodextrin-based chiral column is chosen for its broad applicability in separating derivatized amino acid enantiomers.

NMR Spectroscopy

NMR spectroscopy offers a different approach to determining enantiomeric excess. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum. This can be achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Using a Chiral Derivatizing Agent (CDA):

A CDA, such as Mosher's acid chloride, reacts with the amino group of the analyte to form diastereomeric amides. The different spatial arrangements of these diastereomers lead to distinct chemical shifts for certain protons or other nuclei (e.g., ³¹P if a phosphorus-containing CDA is used), allowing for their quantification by integration.[6]

Experimental Workflow for NMR with CDA:

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve Sample in Deuterated Solvent React React with Chiral Derivatizing Agent Sample->React Acquire Acquire Spectrum (¹H or ³¹P NMR) React->Acquire Process Process Data (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Diastereomeric Signals Process->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.

Detailed Protocol:

  • Sample Preparation: In an NMR tube, dissolve the 3-amino-3-(4-isopentyloxyphenyl)propionic acid sample in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, Mosher's acid chloride).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum. If a phosphorus-containing CDA is used, a ³¹P NMR spectrum should be acquired.[6]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their relative ratio, from which the enantiomeric excess can be calculated.

Causality Behind Choices: The formation of diastereomers is necessary to differentiate the enantiomers in an achiral NMR solvent.[4] The choice of CDA will depend on the analyte and the desired nucleus to observe. Mosher's acid is a classic example for amines and alcohols.

Conclusion

The determination of enantiomeric excess for 3-amino-3-(4-isopentyloxyphenyl)propionic acid can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy.

  • Chiral HPLC is often the method of choice due to its ability to directly analyze the underivatized compound with high accuracy.

  • Chiral GC provides excellent sensitivity and speed but requires a derivatization step.

  • NMR Spectroscopy offers a rapid analysis without the need for chromatographic separation, but with lower sensitivity.

The selection of the most appropriate technique will be guided by the specific requirements of the research or development project, including sample availability, required precision, and available instrumentation. For routine quality control with high sample throughput, a well-developed Chiral HPLC or GC method would be preferable. For rapid screening or when structural confirmation is also needed, NMR spectroscopy can be a valuable tool.

References

  • Espino, G., et al. (2007). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry, 46(19), 7793–7801. [Link]

  • LCGC International. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. [Link]

  • Il'ina, I. V., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • ResearchGate. (2015). Chiral separation of amino acids by gas chromatography. [Link]

  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • Foley, D. A., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 97(10), 3749–3754. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • ResearchGate. Determination of Enantiomeric Excess via 31P-NMR. [Link]

Sources

comparison of alpha vs beta-amino acid stability in serum

Technical Comparison: Serum Stability of - vs. -Amino Acid Architectures

Executive Summary

In the landscape of therapeutic peptide development, proteolytic instability remains the primary failure mode for native


This guide analyzes the performance of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


absolute proteolytic resistance

Mechanistic Foundation: The Structural Basis of Resistance

The dramatic stability difference stems from a fundamental mismatch between the

The "Extra" Methylene Group
  • 
    -Amino Acids:  The amino group is bonded to the 
    
    
    -carbon (C
    
    
    ). The backbone distance between carbonyls is shorter.
  • 
    -Amino Acids:  An extra methylene group is inserted.[1]
    
    • 
      -residues:  Side chain on the 
      
      
      -carbon (homologated
      
      
      -amino acids).[2]
    • 
      -residues:  Side chain on the 
      
      
      -carbon.
Enzyme Active Site Mismatch

Proteases rely on a precise spatial arrangement of the scissile amide bond relative to the catalytic triad (e.g., Ser-His-Asp). The insertion of the extra carbon atom in

  • Alters Backbone Topology:

    
    -peptides fold into unique secondary structures (e.g., 
    
    
    -helices) that do not fit into the "binding pockets" of standard proteases.
  • Displaces the Scissile Bond: Even if the side chain binds to the enzyme's recognition pocket (S1 site), the nucleophilic attack on the carbonyl carbon is sterically hindered or geometrically impossible.

Diagram 1: Mechanism of Proteolytic Resistance

The following diagram illustrates why proteases cleave


ProteolysisMechanismcluster_AlphaAlpha-Peptide Interactioncluster_BetaBeta-Peptide InteractionProteaseSerum Protease(Active Site)AlphaPeptideα-Peptide Backbone(Standard Topology)Complex_AEnzyme-Substrate Complex(Perfect Fit)Protease->Complex_AComplex_BSteric Mismatch(Scissile Bond Misaligned)Protease->Complex_BAlphaPeptide->Complex_ABindingHydrolysisNucleophilic Attack(Scissile Bond Cleaved)Complex_A->HydrolysisDegradationDegradation Products(Inactive)Hydrolysis->DegradationBetaPeptideβ-Peptide Backbone(+1 CH2 Group / Altered Fold)BetaPeptide->Complex_BWeak/Altered BindingNoReactionNO Hydrolysis(Catalytic Failure)Complex_B->NoReactionStableIntact Therapeutic(High Bioavailability)NoReaction->Stable

Caption: Comparative mechanism showing how backbone extension in

Comparative Performance Data

The following data aggregates findings from seminal stability studies (e.g., Seebach et al., Hook et al.) comparing native sequences with their

Table 1: Serum Half-Life ( ) Comparison
Peptide ClassSequence TypeBiological MatrixObserved

Stability Factor

-Peptide
Native Neurotensin (8-13)Human Serum~40 min 1x (Baseline)

-Peptide

-Neurotensin Analog
Human Serum> 7 days > 250x

-Peptide
Native OctreotideRat Plasma~1.5 hours 1x

-Peptide
Fully substituted

-oligomer
Rat Plasma> 48 hours > 30x
Mixed

N-terminal

, C-terminal

Human Serum~4 - 6 hours ~6x

Key Insight: Fully substituted

Experimental Protocol: Self-Validating Serum Stability Assay

To objectively verify these claims in your own pipeline, use this LC-MS based protocol. This workflow includes an Internal Standard (IS) normalization step, which is critical for distinguishing true degradation from matrix suppression effects in mass spectrometry.

Materials
  • Matrix: Pooled Human Serum (male/female mix), filtered 0.22 µm.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

  • Internal Standard (IS): A stable analog (e.g., isotopically labeled peptide or Caffeine/Tolbutamide) added to the quench solution.

Workflow Diagram

StabilityAssayStartPeptide Stock(10 mM in DMSO)IncubationIncubation(Timepoints: 0, 15, 30, 60m... 24h)Start->IncubationSpike to 10µMSerumPooled Serum(37°C Pre-warm)Serum->IncubationAliquotRemove 50µL AliquotIncubation->AliquotAt Time TQuenchPrecipitation(Add 200µL ACN + Internal Std)Aliquot->QuenchStop ReactionSpinCentrifuge(14,000 x g, 10 min)Quench->SpinAnalysisLC-MS/MS Analysis(Supernatant)Spin->AnalysisCalcData Processing(Ratio Peptide/IS)Analysis->Calc

Caption: Step-by-step LC-MS workflow for determining serum half-life, ensuring rigorous quenching and normalization.

Step-by-Step Methodology
  • Preparation: Pre-warm human serum (900 µL) to 37°C in a water bath.

  • Initiation: Spike 100 µL of peptide stock (100 µM) into the serum (Final concentration: 10 µM). Vortex briefly.

  • Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240, 1440 min), remove 50 µL of the reaction mixture.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 200 µL of ice-cold Quenching Solution (ACN + Internal Standard).

    • Why? The ACN precipitates serum proteins (enzymes), instantly stopping proteolysis. The IS corrects for injection variability and matrix effects.

  • Extraction: Vortex for 30 seconds, then centrifuge at 14,000

    
     g for 10 minutes at 4°C to pellet the precipitated proteins.
    
  • Analysis: Inject the supernatant onto a C18 RP-HPLC column coupled to a Mass Spectrometer (ESI-MS).

  • Calculation: Plot the natural log of the remaining peptide fraction (Area_Peptide / Area_IS) vs. time. The slope

    
     determines half-life:
    
    
    

Implications for Drug Development[2][4][5][6]

Pharmacokinetics (PK)

The shift from




Toxicity and Immunogenicity

While stable,

  • Metabolism: Because they are not degraded by proteases, they are primarily cleared renally or hepatically unchanged.

  • Immunogenicity: Early studies (Seebach et al.) suggest low immunogenicity, but this must be evaluated on a case-by-case basis as unique foldamers can potentially act as haptens.

References

  • Seebach, D., & Matthews, J. L. (1997).[3] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022.[3] Link
    
  • Hintermann, T., & Seebach, D. (1997).[4] The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    - and
    
    
    -Peptidic Structures? CHIMIA, 51(5), 244.[4] Link
  • Hook, D. F., et al. (2005).[5] The proteolytic stability of 'designed' ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -peptides containing 
    
    
    -peptide-bond mimics and of mixed
    
    
    -peptides. Chemistry & Biodiversity, 2(5), 591-632.[5] Link
  • Steer, D. L., et al. (2002). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Amino acids: Versatile peptidomimetics.[6] Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Pluhar, B., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.